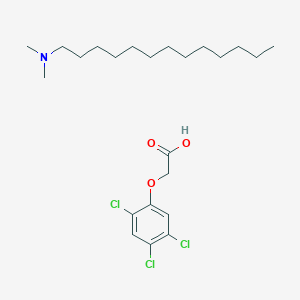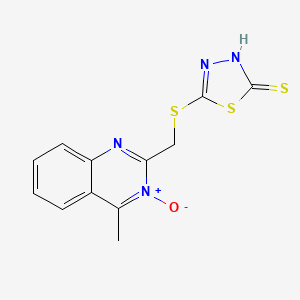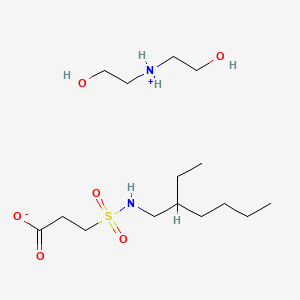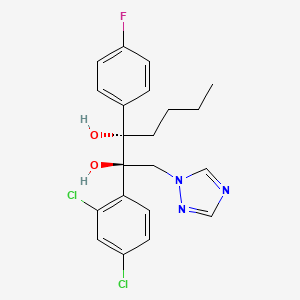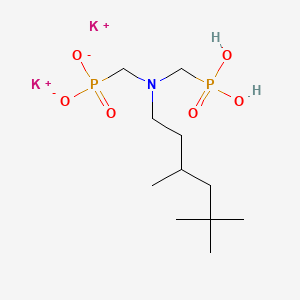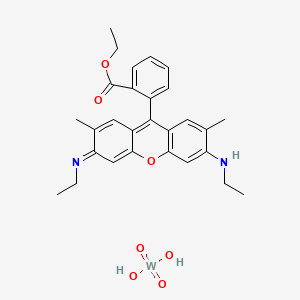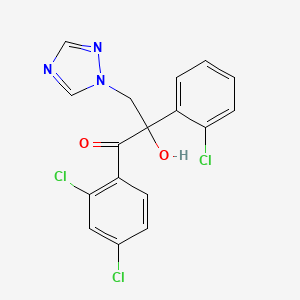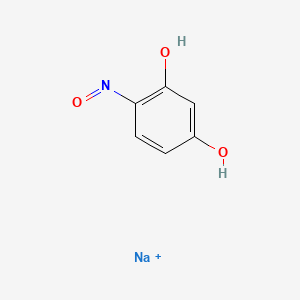
1,3-Benzenediol, 4-nitroso-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-nitroso-, monosodium salt, also known as 4-nitrosobenzene-1,3-diol monosodium salt, is a chemical compound with the molecular formula C₆H₅NNaO₃. It is a derivative of resorcinol, where a nitroso group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-nitroso-, monosodium salt typically involves the nitration of resorcinol (1,3-benzenediol) followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of nitric acid and a reducing agent such as sodium dithionite. The final step involves neutralizing the compound with sodium hydroxide to form the monosodium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-nitroso-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst.
Major Products Formed
Oxidation: 1,3-Benzenediol, 4-nitro-, monosodium salt.
Reduction: 1,3-Benzenediol, 4-amino-, monosodium salt.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Benzenediol, 4-nitroso-, monosodium salt has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-nitroso-, monosodium salt involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites .
Comparison with Similar Compounds
1,3-Benzenediol, 4-nitroso-, monosodium salt can be compared with other similar compounds such as:
Resorcinol (1,3-benzenediol): Lacks the nitroso group, making it less reactive in certain redox reactions.
4-Nitroresorcinol (1,3-benzenediol, 4-nitro-): Contains a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.
4-Aminoresorcinol (1,3-benzenediol, 4-amino-):
Properties
CAS No. |
5461-28-9 |
|---|---|
Molecular Formula |
C6H5NNaO3+ |
Molecular Weight |
162.10 g/mol |
IUPAC Name |
sodium;4-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C6H5NO3.Na/c8-4-1-2-5(7-10)6(9)3-4;/h1-3,8-9H;/q;+1 |
InChI Key |
YLUQPYBVXPEPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)
